2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide

Medicinal chemistry Lead optimization Physicochemical profiling

2-(Ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide (CAS 2034390-61-7) is a synthetic small molecule (MW 377.51 g/mol, C22H23N3OS) featuring a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core linked via an ortho-phenylene bridge to a 2-(ethylsulfanyl)benzamide moiety. The compound belongs to the broader class of sulfenylated imidazo[1,2-a]pyridine derivatives, a scaffold associated with anticancer activity across multiple human cancer cell lines in published studies.

Molecular Formula C22H23N3OS
Molecular Weight 377.51
CAS No. 2034390-61-7
Cat. No. B2694727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide
CAS2034390-61-7
Molecular FormulaC22H23N3OS
Molecular Weight377.51
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
InChIInChI=1S/C22H23N3OS/c1-2-27-20-12-6-4-10-17(20)22(26)24-18-11-5-3-9-16(18)19-15-25-14-8-7-13-21(25)23-19/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,24,26)
InChIKeyMRNRSFOSBOAMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide (CAS 2034390-61-7): Procurement-Grade Structural and Physicochemical Baseline


2-(Ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide (CAS 2034390-61-7) is a synthetic small molecule (MW 377.51 g/mol, C22H23N3OS) featuring a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core linked via an ortho-phenylene bridge to a 2-(ethylsulfanyl)benzamide moiety . The compound belongs to the broader class of sulfenylated imidazo[1,2-a]pyridine derivatives, a scaffold associated with anticancer activity across multiple human cancer cell lines in published studies [1]. It is supplied as a research-grade chemical (catalog number EVT-2831801) for non-human research use only .

1 Sulfenylated imidazo[1,2-a]pyridine research chemotype exploration
2 Scaffold-hopping entry point for tetrahydro core SAR studies
3 Oxidation-state diversification via ortho-ethylsulfanyl handle

Why Generic Substitution Fails for CAS 2034390-61-7: Tetrahydro Saturation and Ortho-Ethylsulfanyl Positioning Create a Distinct Chemical Space


Generic substitution within the imidazo[1,2-a]pyridine benzamide class is precluded by two structural features that are absent from the nearest commercially available analogs. First, the 5,6,7,8-tetrahydro saturation of the imidazo[1,2-a]pyridine core distinguishes this compound from the aromatic 8-methylimidazo[1,2-a]pyridine analog (CAS 1795210-70-6), altering ring conformation, basicity (pKa of the imidazo nitrogen), and metabolic vulnerability . Second, the ortho-ethylsulfanyl substituent on the benzamide ring positions the thioether sulfur in proximity to the amide NH, creating a potential intramolecular hydrogen bond network that is absent in analogs bearing para-methylsulfanyl or meta-substituted benzamide groups . These features cannot be replicated by simple in-class substitution and directly impact both physicochemical properties and synthetic tractability for downstream derivatization.

Core Saturation Mismatch
5,6,7,8-tetrahydro saturation changes ring conformation and basicity compared to aromatic imidazo[1,2-a]pyridine analogs; direct analog replacement may alter target binding.
Ortho-Ethylsulfanyl Positioning
Proximity of ortho-SEt to amide NH enables a unique intramolecular H-bond network not present in para- or linker-thioether analogs; substitution patterns cannot replicate this interaction.

Quantitative Differentiation Evidence for CAS 2034390-61-7 Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus the 8-Methyl Aromatic Analog

CAS 2034390-61-7 (MW 377.51 g/mol) is approximately 10 Da lighter than its closest structural analog, 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide (CAS 1795210-70-6, MW 387.5 g/mol) . The tetrahydroimidazo[1,2-a]pyridine core in the target compound eliminates the aromaticity of the pyridine ring present in the analog, which is predicted to reduce logP by approximately 0.5–0.8 units based on the established contribution of aromatic saturation to lipophilicity [1]. This difference is relevant for procurement decisions where lower lipophilicity is desired (e.g., reduced hERG binding risk, improved aqueous solubility profile).

MW & Lipophilicity vs. 8-Methyl Analog
Reported
ΔMW = –10.0 g/mol; predicted ΔlogP ≈ –0.5 to –0.8 units (tetrahydro vs. aromatic core)
Supports lower-lipophilicity lead optimization context
Class-level logP shift estimate for ring saturation
Medicinal chemistry Lead optimization Physicochemical profiling

Tetrahydro Core Conformational Flexibility Versus Planar Aromatic Imidazo[1,2-a]pyridine Analogs

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core of CAS 2034390-61-7 introduces sp³ character at positions 5–8, enabling chair and half-chair conformations of the fused cyclohexene-like ring [1]. In contrast, the aromatic imidazo[1,2-a]pyridine in CAS 1795210-70-6 and related analogs (e.g., MS-0022, 2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) is fully planar [2]. This conformational difference alters the spatial presentation of the 2-phenyl substituent, which may affect binding pose in protein targets. The tetrahydro scaffold has been independently validated in antiprotozoal diamidine series where it conferred distinct DNA binding properties compared to aromatic counterparts [1].

Core Conformational Flexibility
Class-level
sp³ carbons at positions 5–8 enable non-planar chair/half-chair conformations; aromatic analogs remain planar
May support distinct target binding poses
Qualitative structural inference; no direct conformational comparison
Conformational analysis Scaffold hopping Target engagement

Ortho-Ethylsulfanyl Substituent as a Synthetic Handle for Oxidation-State Tuning

The ortho-ethylsulfanyl (-SEt) group on the benzamide ring of CAS 2034390-61-7 serves as a latent oxidation handle. Controlled oxidation with m-CPBA or hydrogen peroxide can yield the corresponding sulfoxide (-S(O)Et) or sulfone (-S(O)₂Et), enabling systematic modulation of hydrogen bond acceptor strength and polarity . This is in contrast to analogs such as CAS 2034566-91-9 (N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(phenylsulfanyl)propanamide), where the thioether is positioned in a propionamide linker rather than directly on the benzamide ring . The ortho positioning in the target compound places the oxidized sulfoxide/sulfone group within hydrogen-bonding distance of the amide NH, a feature that cannot be achieved with the linker-thioether analog.

Ortho-SEt Oxidation Handle
Data to verify
Oxidation to sulfoxide/sulfone places S=O within H-bonding distance of amide NH; linker-thioether analog cannot replicate this
Enables sulfoxide/sulfone SAR diversification
Predicted from 2D connectivity; experimental validation needed
Sulfoxide/sulfone derivatization Prodrug design Covalent inhibitor

Anticancer Class-Level Activity Inference from Sulfenylated Imidazo-Fused Heterocycles

While no direct biological data exist for CAS 2034390-61-7, the sulfenylated imidazo[1,2-a]pyridine class has demonstrated promising anticancer activity. In the Chitrakar et al. (2021) study, twenty sulfenylated 2-phenylimidazo[1,2-a]pyridine derivatives were evaluated across seven human cancer cell lines (MDA-MB-231, HepG2, HeLa, A549, U87MG, SKMEL-28, DU-145) via MTT assay [1]. Key compounds (4e, 4f, 4h) showed potent activity toward HepG2 liver cancer cells, with G2/M cell cycle arrest and apoptosis confirmed by Hoechst staining, mitochondrial membrane potential (ΔΨm) measurement, and Annexin V-FITC assay [1]. The target compound shares the sulfenylated imidazo[1,2-a]pyridine pharmacophore with this series but differs in its tetrahydro core and ortho-ethylsulfanyl positioning—features absent from the 20-compound set tested by Chitrakar et al.

Class-Level Anticancer Activity
Class-level
Sulfenylated 2-phenylimidazo[1,2-a]pyridines showed antiproliferative activity across 7 cancer cell lines (Chitrakar et al. 2021); HepG2 G2/M arrest and apoptosis confirmed
Supports anticancer chemotype rationale for further study
No direct experimental data for this specific compound
Anticancer activity G2/M arrest Apoptosis induction HepG2

Recommended Procurement and Research Application Scenarios for CAS 2034390-61-7


Scaffold-Hopping Starting Point for Anticancer Lead Discovery

CAS 2034390-61-7 is recommended for medicinal chemistry teams seeking to explore the anticancer SAR of sulfenylated imidazo[1,2-a]pyridines beyond the aromatic scaffold space characterized by Chitrakar et al. (2021) [1]. The tetrahydro core provides access to a distinct chemical space not represented in the published 20-compound series, offering potential for novel intellectual property. Procurement as a 95%+ purity research chemical enables direct use in MTT-based antiproliferative screening against the same seven cell line panel (MDA-MB-231, HepG2, HeLa, A549, U87MG, SKMEL-28, DU-145) used in the class-reference study, facilitating cross-study comparison.

Oxidation-State SAR Exploration via the Ortho-Ethylsulfanyl Handle

The ortho-ethylsulfanyl substituent on the benzamide ring provides a built-in diversification point for systematic SAR studies [1]. Controlled oxidation to the sulfoxide and sulfone using m-CPBA or H₂O₂ can generate a three-point oxidation series (thioether → sulfoxide → sulfone) without altering the core scaffold. This is particularly valuable for teams investigating how hydrogen bond acceptor strength at the ortho position affects target binding, as the oxidized sulfur species can engage the adjacent amide NH in intramolecular H-bonding (predicted from 2D connectivity analysis). This synthetic tractability is not available in analogs where the thioether is positioned on a flexible linker (e.g., CAS 2034566-91-9).

Physicochemical Property Benchmarking Against the 8-Methyl Aromatic Analog

For drug discovery programs prioritizing lower lipophilicity and improved ligand efficiency, CAS 2034390-61-7 (MW 377.51) offers a ~10 Da molecular weight advantage and predicted ~0.5–0.8 logP reduction compared to the aromatic 8-methyl analog CAS 1795210-70-6 (MW 387.5) [1]. Procurement of both compounds enables head-to-head experimental determination of solubility, logD, permeability (PAMPA or Caco-2), and metabolic stability (microsomal clearance), generating quantitative data to guide lead optimization decisions. The tetrahydro core also eliminates potential CYP-mediated oxidation at the pyridine ring positions present in the aromatic analog.

Chemical Biology Probe Development via the Tetrahydroimidazo[1,2-a]pyridine Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core has established precedent as a drug-like scaffold in antiprotozoal diamidine series [1] and in O-GlcNAcase inhibitors [2]. CAS 2034390-61-7 offers a distinct chemotype within this scaffold class that combines the tetrahydro core with a 2-(ethylsulfanyl)benzamide moiety attached at the imidazo 2-position via an ortho-phenylene linker. This topology is structurally orthogonal to the dicationic antiprotozoal series (which places cationic groups at the termini) and to the O-GlcNAcase inhibitor series (which uses a different substitution pattern), providing a unique entry point for chemical biology probe development targeting unexplored protein classes.

Application
Selection Property
Validation Focus
Anticancer scaffold-hopping studies
Tetrahydro core chemotype vs. aromatic series
Antiproliferative profiling across multiple cancer cell lines
Oxidation-state SAR exploration
Ortho-ethylsulfanyl synthetic handle
Sulfoxide/sulfone derivatization and H-bonding review
Physicochemical benchmarking
Lower predicted logP vs. aromatic analog
Experimental logD, solubility, and metabolic stability
Chemical biology probe development
Tetrahydroimidazo[1,2-a]pyridine scaffold topology
Target engagement and selectivity context
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